2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane

Vue d'ensemble

Description

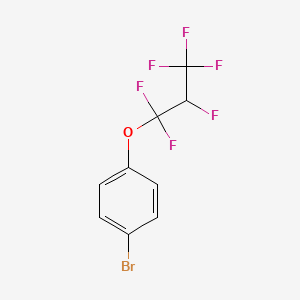

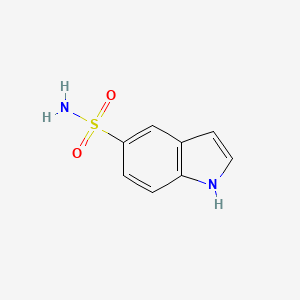

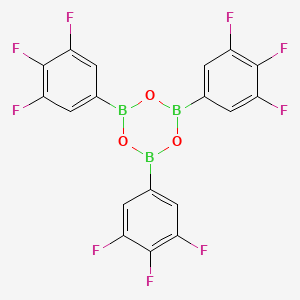

“2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane” is a chemical compound with the molecular formula C18H6B3F9O3 and a molecular weight of 473.66 . It appears as a white to orange to green powder or crystal .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H6B3F9O3/c22-10-1-7 (2-11 (23)16 (10)28)19-31-20 (8-3-12 (24)17 (29)13 (25)4-8)33-21 (32-19)9-5-14 (26)18 (30)15 (27)6-9/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It exhibits very faint turbidity when dissolved in methanol .Applications De Recherche Scientifique

Catalytic Applications

- Tris(3,4,5-trifluorophenyl)borane has been utilized as a catalyst in hydroboration reactions of various substrates. Microwave irradiation enhanced its effectiveness in hydroborating alkenes and alkynes, achieving good yields (Carden et al., 2019).

- Its application as a metal-free catalyst in hydroboration, involving a variety of unsaturated reagents like alkynes, aldehydes, and imines, has shown to produce a range of borylated products under ambient conditions (Lawson et al., 2017).

Material Synthesis

- In polymer chemistry, it's been used in the synthesis of poly(2-oxy-6-naphthoyl) and its copolymers. The polymerizations in the presence of this compound produced different morphologies and molecular weights influenced by its concentration (Kihara et al., 2011).

Chemical Reaction Studies

- It's been studied in reactions like cyclotrimerization-rearrangement of phenylacetylene, demonstrating its role in the formation of complex borate anions through unusual reaction pathways (Nie et al., 2016).

- Research has also shown its efficacy in hydrosilylation, specifically in the reduction of tertiary and N-phenyl secondary amides, displaying functional group tolerance and high yields (Chadwick et al., 2014).

Miscellaneous Applications

- Studies have investigated its role in various chemical processes like tautomerizations, stabilization of unusual coordination geometries of carbon, and in homogeneous Ziegler-Natta chemistry (Erker, 2005).

- It has been found to catalyze the allylation reaction of allylsilanes with aldehydes and the Diels–Alder reaction of dienes with α,β-unsaturated aldehydes (Ishihara et al., 1995).

Safety And Hazards

Propriétés

IUPAC Name |

2,4,6-tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6B3F9O3/c22-10-1-7(2-11(23)16(10)28)19-31-20(8-3-12(24)17(29)13(25)4-8)33-21(32-19)9-5-14(26)18(30)15(27)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINGRFBONUWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C(=C2)F)F)F)C3=CC(=C(C(=C3)F)F)F)C4=CC(=C(C(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6B3F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609280 | |

| Record name | 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

CAS RN |

223440-94-6 | |

| Record name | 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)